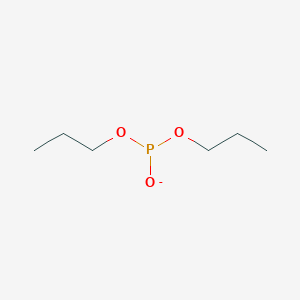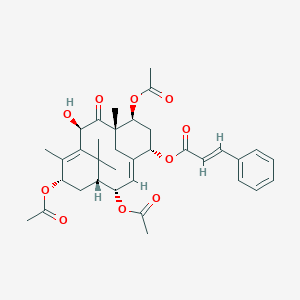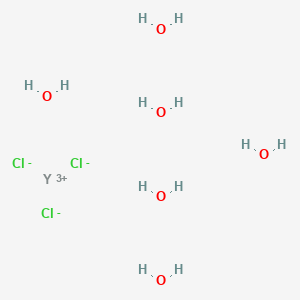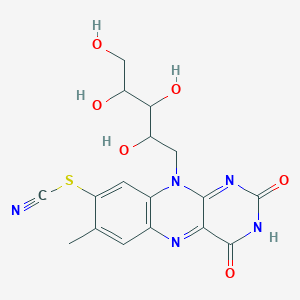![molecular formula C13H12ClNO2S B158643 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-82-8](/img/structure/B158643.png)
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as MTCP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). MTCP is a derivative of fenoprofen, which is widely used as an analgesic and anti-inflammatory agent. MTCP has been shown to exhibit potent anti-inflammatory and analgesic activities in various animal models.
Mecanismo De Acción
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, which is an enzyme responsible for the production of prostaglandins that mediate inflammation and pain. 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the sensitivity of pain receptors.
Biochemical and Physiological Effects:
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has been reported to reduce paw edema and pain behavior in rats with carrageenan-induced inflammation, and to decrease the levels of pro-inflammatory cytokines in the serum and paw tissues. 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has also been shown to reduce the hyperalgesia and allodynia induced by nerve injury in rats, and to inhibit the production of prostaglandins and nitric oxide in cultured cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition, its stability in aqueous solutions, and its low toxicity in animals. However, 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid also has some limitations, such as its low solubility in water and its susceptibility to degradation under acidic conditions. These factors should be taken into account when designing experiments using 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid.
Direcciones Futuras
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has potential applications in the treatment of various inflammatory and pain-related disorders, as well as in cancer therapy. Future research should focus on optimizing the synthesis method of 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid to improve its purity and yield, as well as on elucidating its pharmacokinetic and pharmacodynamic properties in vivo. In addition, the development of novel formulations and delivery systems for 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid may enhance its therapeutic efficacy and reduce its side effects. Finally, the investigation of the molecular targets and signaling pathways involved in the anti-inflammatory and analgesic effects of 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid may provide insights into the development of new drugs for these indications.
Métodos De Síntesis
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid can be synthesized by the reaction of 3-chloro-4-(5-methylthiazol-2-yl)phenol with 2-bromo-propionic acid in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to give the final product. The synthesis of 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been reported in several research articles, and the purity and yield of the product can be optimized by adjusting the reaction conditions.
Aplicaciones Científicas De Investigación
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been extensively studied for its anti-inflammatory and analgesic activities in various animal models. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to reduce the expression of cyclooxygenase-2 (COX-2) in inflammatory cells. 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has also been reported to exhibit antioxidant activity and to scavenge free radicals in vitro. In addition, 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been investigated for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
138568-82-8 |
|---|---|
Nombre del producto |
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid |
Fórmula molecular |
C13H12ClNO2S |
Peso molecular |
281.76 g/mol |
Nombre IUPAC |
2-[3-chloro-4-(5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO2S/c1-7-6-15-12(18-7)10-4-3-9(5-11(10)14)8(2)13(16)17/h3-6,8H,1-2H3,(H,16,17) |
Clave InChI |
HNEAQNGKLHHQKA-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
SMILES canónico |
CC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)
![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)



